1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone
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Overview
Description
1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone is a chemical compound with the molecular formula C₁₄H₁₂O. This compound is characterized by its biphenyl structure with an acetyl group at the 4-position and a piperazine ring attached to the ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar Friedel-Crafts acylation reactions. The process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of biphenyl-4-carboxylic acid.
Reduction: Reduction reactions can produce 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanol.
Substitution: Substitution reactions can yield various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone can be compared with other similar compounds, such as biphenyl-4-carboxylic acid, biphenyl-4-ol, and biphenyl-4-amine. These compounds share the biphenyl core structure but differ in their functional groups and substituents. The presence of the piperazine ring in this compound makes it unique and potentially more versatile in its applications.
List of Similar Compounds
Biphenyl-4-carboxylic acid
Biphenyl-4-ol
Biphenyl-4-amine
4-Acetylbiphenyl
4-Biphenylyl methyl ketone
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
556807-88-6 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C18H20N2O/c21-18(14-20-12-10-19-11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,19H,10-14H2 |
InChI Key |
LJJZFRPKWQDWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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